molecular formula C16H12F2N2O2S2 B6523384 2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 863510-93-4

2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No. B6523384
CAS RN: 863510-93-4
M. Wt: 366.4 g/mol
InChI Key: BGUGVIBBMJOJDE-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups. It includes a benzene ring, a thiazole ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzene and thiazole rings are aromatic and planar, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the benzene ring can undergo electrophilic aromatic substitution, while the thiazole ring can undergo both electrophilic and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many organic compounds are flammable and may be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S2/c17-12-6-7-14(18)15(8-12)24(21,22)19-9-13-10-23-16(20-13)11-4-2-1-3-5-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUGVIBBMJOJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

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